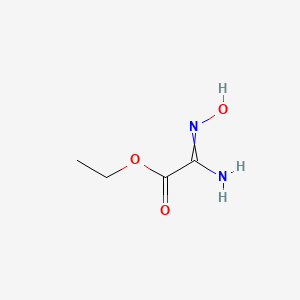

Ethyl 2-amino-2-(hydroxyimino)acetate

Description

Nomenclature and Isomeric Considerations in Hydroxyiminoacetate Chemistry

Stereochemical Diversity: (E)- and (Z)-Isomerism

The carbon-nitrogen double bond of the hydroxyimino group restricts free rotation, leading to the existence of two geometric isomers: (E)- and (Z)-isomers. The designation of these isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules, which assign priority to the substituents on each atom of the double bond.

In the case of ethyl 2-amino-2-(hydroxyimino)acetate, the substituents on the carbon atom are the ethyl ester group (-COOEt) and the amino group (-NH2). The substituents on the nitrogen atom are the hydroxyl group (-OH) and a lone pair of electrons. According to the CIP rules, the -COOEt group has a higher priority than the -NH2 group, and the -OH group has a higher priority than the lone pair.

(Z)-isomer: When the higher priority groups (-COOEt and -OH) are on the same side of the C=N double bond, the isomer is designated as (Z) (from the German zusammen, meaning together).

(E)-isomer: When the higher priority groups are on opposite sides of the double bond, the isomer is designated as (E) (from the German entgegen, meaning opposite).

The stereochemical outcome of the synthesis of ethyl 2-amino-2-(hydroxyimino)acetate and its analogues can be influenced by reaction conditions, and the separation and characterization of the individual (E)- and (Z)-isomers are crucial for their specific applications. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, can be employed to differentiate between the two isomers based on the chemical shifts of the protons in proximity to the hydroxyimino group.

| Isomer | Arrangement of Priority Groups | CAS Number |

|---|---|---|

| (E)-Ethyl 2-amino-2-(hydroxyimino)acetate | Opposite sides of the C=N double bond | 1217428-98-2 |

| (Z)-Ethyl 2-amino-2-(hydroxyimino)acetate | Same side of the C=N double bond | 144167-29-3 |

Relationship to Other Alpha-Functionalized Hydroxyiminoacetates (e.g., Cyano- and Chloro-substituted analogues)

The synthetic utility of the hydroxyiminoacetate scaffold can be significantly modulated by altering the substituent at the alpha-position. Two notable analogues of ethyl 2-amino-2-(hydroxyimino)acetate are the cyano- and chloro-substituted derivatives, each exhibiting distinct reactivity profiles.

Ethyl 2-cyano-2-(hydroxyimino)acetate , also known as Oxyma, is a widely used additive in peptide synthesis. The electron-withdrawing nature of the cyano group enhances the acidity of the oxime proton, making it an effective coupling reagent that minimizes racemization during amide bond formation. Its synthesis typically involves the nitrosation of ethyl cyanoacetate (B8463686). nih.govsigmaaldrich.com

Ethyl 2-chloro-2-(hydroxyimino)acetate serves as a precursor for the in situ generation of ethoxycarbonylformonitrile oxide, a reactive 1,3-dipole. sigmaaldrich.com This nitrile oxide readily participates in [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings, such as isoxazoles and isoxazolines. The chloro substituent acts as a leaving group, facilitating the formation of the nitrile oxide intermediate.

The amino group in ethyl 2-amino-2-(hydroxyimino)acetate, being a nucleophilic center, imparts a different chemical character compared to the electron-withdrawing cyano and chloro groups. This difference in electronic properties leads to distinct applications in organic synthesis, with the amino-substituted variant often being employed in the construction of nitrogen-containing heterocycles through different reaction pathways.

| Compound | Alpha-Substituent | Key Chemical Property/Reactivity | Primary Application |

|---|---|---|---|

| Ethyl 2-amino-2-(hydroxyimino)acetate | -NH2 (Amino) | Nucleophilic center | Synthesis of nitrogen-containing heterocycles |

| Ethyl 2-cyano-2-(hydroxyimino)acetate | -CN (Cyano) | Electron-withdrawing, enhances acidity | Peptide coupling additive (Oxyma) |

| Ethyl 2-chloro-2-(hydroxyimino)acetate | -Cl (Chloro) | Leaving group for nitrile oxide formation | Precursor for 1,3-dipolar cycloadditions |

Academic Significance and Research Trajectories of Alpha-Substituted Alpha-(hydroxyimino)acetates as Synthetic Building Blocks

Alpha-substituted alpha-(hydroxyimino)acetates, including the title compound and its analogues, have garnered considerable academic interest due to their utility as versatile synthetic building blocks. Their densely functionalized nature allows for a wide range of chemical transformations, making them valuable starting materials for the synthesis of diverse and complex molecular architectures, particularly those containing nitrogen. mdpi.comnih.govopenmedicinalchemistryjournal.comnih.gov

The research trajectories involving these compounds are multifaceted. One significant area of focus is their application in the synthesis of heterocyclic compounds. The presence of multiple reactive sites within the molecule allows for various cyclization strategies, leading to the formation of a wide array of ring systems. For instance, the amino and hydroxyimino groups can participate in condensation reactions with suitable bifunctional reagents to construct heterocycles such as pyrazines, triazines, and oxadiazoles (B1248032). The ability to introduce diverse substituents at the alpha-position further expands the scope of accessible heterocyclic structures. bldpharm.com

Furthermore, alpha-substituted alpha-(hydroxyimino)acetates are valuable precursors in the synthesis of non-proteinogenic α-amino acids. nih.gov These unnatural amino acids are of great interest in medicinal chemistry as they can be incorporated into peptides to enhance their stability, conformational properties, and biological activity. The hydroxyimino group can be reduced to an amino group, and the other functionalities can be further manipulated to generate a variety of α,α-disubstituted α-amino acid derivatives.

Recent research has also explored the use of these building blocks in the development of novel reagents and methodologies in organic synthesis. For example, derivatives of ethyl 2-cyano-2-(hydroxyimino)acetate have been developed as superior coupling reagents for challenging peptide syntheses. The ongoing investigation into the reactivity and applications of alpha-substituted alpha-(hydroxyimino)acetates continues to open new avenues for the efficient construction of molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. The versatility of this class of compounds ensures their continued importance as foundational synthons in the ever-evolving field of organic chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C4H8N2O3 |

|---|---|

Molecular Weight |

132.12 g/mol |

IUPAC Name |

ethyl 2-amino-2-hydroxyiminoacetate |

InChI |

InChI=1S/C4H8N2O3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3,(H2,5,6) |

InChI Key |

QGYKRMZPOOILBA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=NO)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2 Amino 2 Hydroxyimino Acetate and Analogues

Direct Synthetic Routes to Ethyl 2-amino-2-(hydroxyimino)acetate

The direct synthesis of Ethyl 2-amino-2-(hydroxyimino)acetate involves the transformation of an amino acid ester precursor. A plausible and effective route is the nitrosation of glycine (B1666218) ethyl ester (also known as ethyl 2-aminoacetate). This reaction is analogous to the synthesis of its chloro-substituted counterpart from the same precursor. chemicalbook.comnih.gov

The process typically involves treating glycine ethyl ester hydrochloride with an acidic solution of sodium nitrite (B80452). chemicalbook.comnih.gov The primary amino group is susceptible to nitrosation, which, under specific conditions involving a chloride source, can lead to the formation of the desired hydroxyimino functionality at the alpha-carbon. Research has confirmed that treating glycine ethyl ester with excess nitrite acidified with HCl yields the related compound, ethyl chloro(hydroxyimino)acetate, suggesting a complex reaction pathway that could be optimized for the synthesis of the target amino-analogue. nih.gov The reaction likely proceeds through the formation of ethyl diazoacetate, which is then C-nitrosated. nih.gov Fine-tuning of the reaction conditions, such as the acid, temperature, and stoichiometry, is crucial to favor the formation of Ethyl 2-amino-2-(hydroxyimino)acetate over potential side products.

Synthesis of Related Alpha-Substituted Hydroxyiminoacetates

Analogues of Ethyl 2-amino-2-(hydroxyimino)acetate, particularly those with chloro and cyano substitutions at the alpha-position, are of significant chemical interest and have well-established synthetic protocols.

A robust method for synthesizing Ethyl 2-chloro-2-(hydroxyimino)acetate utilizes glycine ethyl ester hydrochloride as the starting material. chemicalbook.com The synthesis is achieved through a reaction with sodium nitrite in the presence of concentrated hydrochloric acid. chemicalbook.com The reaction is conducted at low temperatures, typically between -5 °C and 0 °C, to control the reactivity of the intermediates. chemicalbook.com This process effectively converts the amino group and the alpha-carbon into the chloro- and hydroxyimino- functionalities, respectively, yielding the product in good yields. chemicalbook.com

One specific procedure involves dissolving glycine ester hydrochloride in water, adding concentrated HCl, and cooling the solution to -5 °C. A solution of sodium nitrite is then added portion-wise while maintaining the temperature at 0 °C. The reaction mixture is stirred for a short period before extraction with an organic solvent, yielding (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate. chemicalbook.com

| Starting Material | Reagents | Temperature | Reported Yield | Reference |

|---|---|---|---|---|

| Glycine ethyl ester hydrochloride | Sodium nitrite, Hydrochloric acid | -5 °C to 0 °C | 76% | chemicalbook.com |

Ethyl 2-cyano-2-(hydroxyimino)acetate, widely known as Oxyma, is a crucial reagent in modern peptide synthesis. Its production is efficiently accomplished by the reaction of ethyl cyanoacetate (B8463686) with a nitrosating agent in an acidic medium. prepchem.com

The standard procedure involves adding ethyl cyanoacetate to an aqueous solution of sodium nitrite, followed by the addition of an acid such as acetic acid. prepchem.com The reaction proceeds readily, often resulting in the precipitation of a sodium salt of the product, which is then acidified to yield Oxyma. prepchem.com Variations of this method utilize different acid systems, including phosphoric acid followed by hydrochloric acid, to achieve high yields. chemicalbook.com The reaction can be nearly quantitative under optimized conditions, such as maintaining a pH of 4.5.

| Starting Material | Reagents | Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Ethyl cyanoacetate | Sodium nitrite, Acetic acid | Aqueous, Stirred mixture | 87% | prepchem.com |

| Ethyl cyanoacetate | Sodium nitrite, Phosphoric acid, HCl | Aqueous, 20-40 °C | 69% | chemicalbook.com |

Mechanistic Aspects of Oxime Formation in Alpha-Functionalized Esters

The formation of the hydroxyimino (oxime) group in alpha-functionalized esters, such as those with cyano or chloro groups, does not typically proceed through the classical condensation of a ketone with hydroxylamine (B1172632). Instead, the mechanism involves the electrophilic nitrosation of an "active" methylene (B1212753) group (a CH₂ group adjacent to electron-withdrawing groups). researchgate.net

The key steps of the mechanism are:

Formation of the Nitrosating Agent : In the presence of acid, sodium nitrite (NaNO₂) generates nitrous acid (HNO₂), which then forms the potent electrophilic nitrosating agent, the nitrosonium ion (NO⁺) or a related species (e.g., N₂O₃). wikipedia.orgacs.org

Formation of a Nucleophile : The starting ester, possessing electron-withdrawing groups at the alpha-position (like cyano or the ester group itself), has acidic alpha-protons. In the reaction medium, a small equilibrium concentration of the corresponding enolate or carbanion is present.

Electrophilic Attack : The electrophilic nitrosating agent (NO⁺) is attacked by the nucleophilic alpha-carbon of the enolate. This step, known as C-nitrosation, forms an alpha-nitroso ester intermediate. researchgate.net

Tautomerization : The resulting alpha-nitroso compound is unstable and rapidly undergoes tautomerization to the more stable hydroxyimino (oxime) isomer. echemi.comstackexchange.comembibe.com This isomerization involves the migration of a proton from the alpha-carbon to the oxygen atom of the nitroso group, establishing the C=NOH functionality. The oxime tautomer is generally more stable than the nitroso form due to the greater strength of the C=N double bond compared to the N=O double bond. echemi.comstackexchange.com

This nitroso-oxime tautomerism is a critical feature of the synthesis of these compounds from active methylene precursors. embibe.comacs.org

Green Chemistry Approaches in Hydroxyiminoacetate Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of oximes, including hydroxyiminoacetates, to reduce environmental impact.

Several innovative, eco-friendly methods have been developed:

Solvent-Free Synthesis : A prominent green approach is "grindstone chemistry," where reactants are simply ground together at room temperature, often with a solid catalyst like bismuth(III) oxide (Bi₂O₃) or antimony(III) oxide (Sb₂O₃). nih.govresearchgate.net This method eliminates the need for hazardous organic solvents, minimizes waste, reduces reaction times, and often leads to excellent yields. nih.govbohrium.com

Aqueous Synthesis : Water is an ideal green solvent, and methodologies have been developed to synthesize oximes in aqueous media. These reactions can be facilitated by catalysts such as the surfactant Hyamine®, which allows for high yields at ambient temperature. yccskarad.com Using mineral water as a solvent has also been shown to be effective, with naturally present salts potentially accelerating the reaction. ias.ac.in

Use of Natural Catalysts : To further enhance the green credentials of the synthesis, researchers have explored the use of natural acids derived from sources like citrus fruit juice as catalysts, replacing stronger, more hazardous acids. ijprajournal.com

Beyond the synthesis of the compounds themselves, the use of certain hydroxyiminoacetates represents a green advancement in other chemical processes. For instance, Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is considered a greener reagent in peptide synthesis because it is a safer, non-explosive, and less toxic alternative to traditional benzotriazole-based additives like HOBt and HOAt.

Elucidation of Chemical Reactivity and Transformative Reactions of Ethyl 2 Amino 2 Hydroxyimino Acetate

Reactivity of the Hydroxyimino Functional Group in Organic Transformations

The hydroxyimino group (or oxime) is a versatile functional group that can participate in a variety of organic transformations, exhibiting both nucleophilic and electrophilic character.

The hydroxyimino group possesses both a nucleophilic nitrogen atom and an acidic hydroxyl proton, allowing it to engage in a range of interactions. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile. Conversely, the hydroxyl group can be deprotonated to form an oximate anion, which is a more potent nucleophile.

The electrophilic character is less common but can be induced, for instance, through protonation or coordination to a Lewis acid, which makes the carbon of the C=N bond more susceptible to nucleophilic attack. The reactivity is also influenced by the stereochemistry of the oxime (E/Z isomerism), which can affect the accessibility of the reactive sites.

A significant reaction pathway for oxime derivatives involves their conversion into nitrile oxides, which are reactive 1,3-dipoles. These species readily undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to furnish five-membered heterocyclic rings like isoxazolines and isoxazoles. wikipedia.org

For instance, a related compound, ethyl 2-chloro-2-(hydroxyimino)acetate, serves as a precursor to ethoxycarbonylformonitrile oxide. This reactive intermediate can be generated in situ and trapped with dipolarophiles to yield substituted isoxazolines. sigmaaldrich.com This transformation highlights the potential of the hydroxyiminoacetate scaffold in the synthesis of complex heterocyclic systems. The general scheme for such a reaction is a [3+2] cycloaddition. uchicago.edu

Table 1: Examples of 1,3-Dipolar Cycloaddition Precursors and Products

| 1,3-Dipole Precursor | Dipolarophile | Resulting Heterocycle |

|---|---|---|

| Ethoxycarbonylformonitrile oxide | Alkene | 3-Ethoxycarbonyl-isoxazoline |

While the title compound is an oxime, understanding its formation provides insight into its stability and potential for reverse reactions (hydrolysis). Oximes are typically formed through the condensation reaction of a carbonyl compound (an aldehyde or a ketone) with hydroxylamine (B1172632). farmaciajournal.com The reaction is pH-dependent and proceeds via a tetrahedral intermediate.

The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by proton transfer and subsequent dehydration to yield the oxime. The equilibrium of this reaction can be influenced by the reaction conditions. Under acidic conditions, the reverse reaction, hydrolysis of the oxime back to the carbonyl compound and hydroxylamine, can occur.

Reactivity of the Ester Moiety (Hydrolysis, Transesterification)

The ethyl ester group in Ethyl 2-amino-2-(hydroxyimino)acetate is susceptible to reactions typical of carboxylic acid esters, most notably hydrolysis and transesterification.

Hydrolysis: Under either acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-2-(hydroxyimino)acetic acid, and ethanol (B145695). Basic hydrolysis (saponification) is typically irreversible due to the formation of the carboxylate salt, while acid-catalyzed hydrolysis is a reversible process. The kinetics of ester hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts. For instance, the hydrolysis of amino acid esters can be significantly accelerated by coordination to metal ions. researchgate.net

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting Ethyl 2-amino-2-(hydroxyimino)acetate with methanol under acidic conditions would be expected to yield methyl 2-amino-2-(hydroxyimino)acetate. The reaction equilibrium can be shifted by using a large excess of the reactant alcohol. Studies on the transesterification of ethyl acetate (B1210297) with higher alcohols under supercritical conditions have shown that the reaction can proceed even without a catalyst at high temperatures and pressures. researchgate.net

Table 2: Potential Products of Ester Moiety Reactions

| Reaction | Reagents | Product |

|---|---|---|

| Acidic Hydrolysis | H₂O, H⁺ | 2-Amino-2-(hydroxyimino)acetic acid |

| Basic Hydrolysis | H₂O, OH⁻ | 2-Amino-2-(hydroxyimino)acetate salt |

Transformations at the Alpha-Carbon and Amino Functionality

The presence of an amino group at the alpha-carbon introduces another site of reactivity. This amino group can act as a nucleophile and is amenable to a variety of transformations.

The alpha-carbon itself, being adjacent to the electron-withdrawing ester and hydroxyimino groups, can potentially be deprotonated under strong basic conditions to form a carbanion, which could then react with electrophiles. However, the acidity of the N-H and O-H protons would likely lead to deprotonation at those sites first.

A key transformation of the amino group is its derivatization. For instance, N-arylation can be achieved through palladium-catalyzed cross-coupling reactions with aryl halides. researchgate.net This reaction is a powerful tool for creating carbon-nitrogen bonds and introducing aromatic substituents onto the amino acid scaffold. The choice of ligand and base is crucial to avoid side reactions such as racemization.

Furthermore, the amino group can react with various electrophiles. For example, it can be acylated with acid chlorides or anhydrides to form amides, or it can react with aldehydes and ketones to form imines (Schiff bases). mdpi.com

Reaction Mechanisms of Hydroxyiminoacetate Derivatives in Coupling Processes

Derivatives of hydroxyiminoacetate can participate in various transition metal-catalyzed coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgnih.govresearchgate.net The mechanisms of these reactions are often complex and depend on the metal catalyst (e.g., palladium, copper), the ligands, the oxidant, and the substrates. nih.govnih.govsemanticscholar.orgbeilstein-journals.org

A general mechanism for a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, often involves a catalytic cycle consisting of three main steps:

Oxidative Addition: The active palladium(0) catalyst reacts with an organohalide (R-X) to form a palladium(II) intermediate. mt.comscielo.brmdpi.com

Transmetalation (for Suzuki coupling) or Migratory Insertion (for Heck coupling): In a Suzuki coupling, a second organic group is transferred to the palladium center from an organoboron compound. In a Heck reaction, an alkene inserts into the Pd-R bond.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated to form the new C-C bond, regenerating the palladium(0) catalyst.

In the context of hydroxyiminoacetate derivatives, the nitrogen or oxygen atoms of the hydroxyimino group could potentially act as directing groups in C-H activation reactions. mt.com This would involve the coordination of the heteroatom to the metal center, positioning the catalyst for the selective cleavage of a specific C-H bond.

The role of an oxidant is often crucial in coupling reactions that involve C-H activation. nih.govscielo.br The oxidant is required to regenerate the active catalytic species, often by reoxidizing the metal center after a reductive elimination step. In some cases, air (oxygen) can be used as a green and readily available oxidant. nih.gov

Table 3: Key Steps in Palladium-Catalyzed Cross-Coupling Reactions

| Mechanistic Step | Description |

|---|---|

| Oxidative Addition | Pd(0) + R-X → R-Pd(II)-X |

| Transmetalation | R-Pd(II)-X + R'-B(OR)₂ → R-Pd(II)-R' + X-B(OR)₂ |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic behavior of molecules. For Ethyl 2-amino-2-(hydroxyimino)acetate, these methods can elucidate the distribution of electrons, the energies of molecular orbitals, and the nature of chemical bonds, all of which are fundamental to its reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. nih.govlongdom.org Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the computation while maintaining high accuracy. longdom.orglongdom.org This approach is widely used in drug design and medicinal chemistry to understand molecular systems. longdom.org

For hydroxyiminoacetate systems like Ethyl 2-amino-2-(hydroxyimino)acetate, DFT can be employed to determine key molecular properties. nih.gov Calculations can reveal the molecule's ground state energy, the distribution of atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. Furthermore, DFT helps in identifying reactive sites within the molecule by analyzing molecular orbital energy levels and local electron densities. nih.gov These theoretical insights are invaluable for predicting how the molecule will interact with other chemical species and for guiding the rational design of new compounds. nih.gov

Understanding the mechanism of a chemical reaction requires identifying the most favorable reaction pathway and characterizing the high-energy transition states that connect reactants to products. DFT calculations are instrumental in this area, as they can map out the potential energy surface of a reaction involving Ethyl 2-amino-2-(hydroxyimino)acetate. longdom.org

By modeling the interaction of the molecule with various reactants, researchers can compute the energy changes that occur as the reaction progresses. This allows for the identification of intermediate structures and the calculation of activation energy barriers associated with different potential pathways. longdom.org The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering deep insight into the reaction mechanism. This predictive capability is crucial for optimizing reaction conditions, improving yields, and designing inhibitors that mimic the transition state of enzymatic reactions. longdom.org

Molecular Dynamics and Conformational Analysis

Ethyl 2-amino-2-(hydroxyimino)acetate possesses several rotatable bonds, which means it can exist in various three-dimensional shapes or conformations. Molecular Dynamics (MD) simulations and conformational analysis are computational techniques used to explore the molecule's flexibility and identify its most stable conformations.

MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the compound's behavior. This can reveal how the molecule folds, how its different parts move relative to one another, and how it interacts with solvent molecules. Conformational analysis, on the other hand, systematically explores the potential energy landscape of the molecule to locate low-energy (and therefore more populated) conformations. Understanding the preferred shape of Ethyl 2-amino-2-(hydroxyimino)acetate is vital, as its biological activity and physical properties are often dictated by its three-dimensional structure.

In Silico Prediction of Molecular Descriptors Relevant to Reactivity

Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. In silico prediction of these descriptors is a rapid and cost-effective way to assess a compound's potential for use in applications like drug development.

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. wikipedia.org It is a valuable metric for predicting a drug's transport properties, such as its ability to be absorbed by the intestines or to cross the blood-brain barrier. wikipedia.orgnih.gov TPSA is calculated based on the molecule's 2D structure, avoiding the computational complexity of 3D conformational analysis. nih.gov

Molecules with a higher TPSA are generally less lipid-soluble and permeate cell membranes less effectively. openeducationalberta.ca For Ethyl 2-amino-2-(hydroxyimino)acetate, the computed TPSA is 84.9 Ų. nih.gov This value suggests moderate cell permeability. Generally, a TPSA of less than 140 Ų is considered favorable for good oral bioavailability, while a value below 90 Ų is often required for penetration of the blood-brain barrier. wikipedia.orgresearchgate.net

The partition coefficient (LogP) is a measure of a molecule's differential solubility in a hydrophobic solvent (like octanol) and a hydrophilic solvent (like water). It is a key indicator of a compound's lipophilicity or hydrophobicity. The theoretically calculated value, often denoted as XLogP, provides an estimate of this property.

For Ethyl 2-amino-2-(hydroxyimino)acetate, the computed XLogP3 value is 0.6. nih.gov This positive, but relatively low, value indicates that the compound is slightly more soluble in lipids than in water, suggesting it has a degree of lipophilicity that could facilitate passage through biological membranes. LogP is a critical parameter in drug design, as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Table of Predicted Molecular Descriptors for Ethyl 2-amino-2-(hydroxyimino)acetate

| Molecular Descriptor | Predicted Value | Significance |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 84.9 Ų nih.gov | Indicates potential for good oral bioavailability and moderate cell membrane permeability. wikipedia.orgresearchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

Acid Dissociation Constant (pKa) Determinations and Implications

Computational methods, such as those based on Density Functional Theory (DFT), are frequently employed to predict the pKa values of organic molecules. devagirijournals.com These calculations typically involve determining the Gibbs free energy change for the deprotonation reaction in a solvated environment. The accuracy of such predictions is highly dependent on the chosen theoretical model and solvation method. mdpi.commdpi.com

Based on data for structurally related oximes and α-amino acid esters, the pKa of the oxime proton in Ethyl 2-amino-2-(hydroxyimino)acetate is expected to be in the range of 7 to 10. mmsl.cz The acidity of the oxime is influenced by the electronic effects of the adjacent amino and ethyl ester groups. The amino group, being electron-donating by resonance, would tend to decrease the acidity (increase the pKa) of the oxime proton. Conversely, the ethyl ester group is electron-withdrawing, which would increase the acidity (decrease the pKa). The interplay of these opposing effects determines the final pKa value.

The amino group itself can be protonated to form an ammonium ion (-NH3+). The pKa for the deprotonation of this ammonium ion is influenced by the neighboring functional groups. The electron-withdrawing nature of the adjacent ester and hydroxyimino groups would be expected to lower the pKa of the amino group compared to a simple alkyl amine.

The implications of these pKa values are significant for the reactivity and biological activity of Ethyl 2-amino-2-(hydroxyimino)acetate. The ionization state of the molecule at a given pH will affect its solubility, lipophilicity, and ability to interact with biological targets. For instance, in physiological conditions (pH ~7.4), a significant portion of the oxime group may exist in its deprotonated, anionic form, which could influence its ability to act as a nucleophile or a ligand for metal ions.

Table 1: Estimated pKa Values for Functional Groups in Ethyl 2-amino-2-(hydroxyimino)acetate and Related Compounds

| Functional Group | Estimated pKa Range | Influencing Factors |

| Oxime (-NOH) | 7.0 - 10.0 | Electron-donating amino group, electron-withdrawing ester group |

| Amino (-NH2) | 5.0 - 8.0 (for the conjugate acid, -NH3+) | Electron-withdrawing ester and hydroxyimino groups |

Note: The values presented in this table are estimations based on data from analogous compounds and general principles of physical organic chemistry. Specific experimental or high-level computational data for Ethyl 2-amino-2-(hydroxyimino)acetate is not currently available.

Stereoelectronic Effects on Reactivity and Selectivity

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule, play a crucial role in dictating the chemical behavior of Ethyl 2-amino-2-(hydroxyimino)acetate. wikipedia.orgbaranlab.org These effects arise from the interactions between bonding, non-bonding, and anti-bonding orbitals and can significantly impact conformational preferences, reaction rates, and the stereochemical outcome of reactions. youtube.com

A key feature of Ethyl 2-amino-2-(hydroxyimino)acetate is the presence of multiple lone pairs on the oxygen and nitrogen atoms, as well as π-systems in the C=N and C=O bonds. The relative orientation of these orbitals influences the molecule's ground-state conformation and its reactivity. Conformational analysis suggests that rotation around the C-C and C-N single bonds will be governed by the need to minimize steric hindrance and optimize stabilizing orbital interactions. lumenlearning.com For example, hyperconjugative interactions between the lone pairs of the amino group and the σ* anti-bonding orbitals of adjacent bonds can stabilize certain conformations. libretexts.org

The stereochemistry of the hydroxyimino group (E/Z isomerism) is a critical determinant of reactivity. wikipedia.org The orientation of the hydroxyl group relative to the amino and ester substituents can influence the accessibility of the lone pairs on the nitrogen and oxygen atoms, thereby affecting their nucleophilicity and ability to participate in reactions. For instance, in reactions involving the oxime nitrogen, the E or Z isomer may exhibit different reaction rates or lead to different products due to differing steric environments and orbital alignments. researchgate.net

Stereoelectronic effects are also paramount in determining the selectivity of reactions involving Ethyl 2-amino-2-(hydroxyimino)acetate. In reactions such as nucleophilic additions to the C=N bond or electrophilic attack on the amino group, the approach of the reagent will be guided by the existing stereoelectronic environment. For example, the facial selectivity of an addition reaction could be controlled by the preferred conformation of the molecule, where one face of the π-system is more sterically accessible or electronically favored due to orbital overlap with neighboring groups. acs.org

Furthermore, the anomeric effect, a well-known stereoelectronic phenomenon, may have relevance in the context of this molecule. While classically associated with cyclic systems containing heteroatoms, analogous interactions between lone pairs and anti-bonding orbitals can influence the conformation and reactivity of acyclic molecules like Ethyl 2-amino-2-(hydroxyimino)acetate. The interaction between a lone pair on the amino nitrogen and the σ* orbital of the C-C bond, for instance, could influence the rotational barrier and preferred dihedral angle.

Table 2: Key Stereoelectronic Interactions in Ethyl 2-amino-2-(hydroxyimino)acetate

| Interacting Orbitals | Type of Interaction | Potential Consequence |

| n(N) → σ(C-C) | Hyperconjugation | Stabilization of specific rotamers, influence on bond length and reactivity |

| n(O) → σ(N-O) | Anomeric-type effect | Influence on the conformation of the hydroxyimino group |

| π(C=N) → σ(C-C) | Hyperconjugation | Modulation of the electronic properties of the imine bond |

| n(N) → π(C=O) | Resonance | Delocalization of electron density, affecting the nucleophilicity of the amino group and electrophilicity of the ester carbonyl |

Note: This table provides a qualitative overview of potential stereoelectronic interactions. The actual magnitude and impact of these effects would require detailed computational modeling.

Applications As Key Intermediates and Reagents in Complex Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The hydroxyiminoacetate scaffold serves as a valuable building block for synthesizing several important classes of these molecules. mdpi.comopenmedicinalchemistryjournal.com

While direct synthesis of oxadiazoles (B1248032) from ethyl 2-amino-2-(hydroxyimino)acetate is not extensively detailed, the formation of an oxadiazole ring has been identified as a potential side reaction pathway when using the related cyano-derivative, OxymaPure, in combination with diisopropylcarbodiimide (DIC) during peptide synthesis. researchgate.net The synthesis of 2-amino-1,3,4-oxadiazole derivatives often involves the cyclization of semicarbazones or the reaction of aroyl hydrazides with cyanogen (B1215507) bromide. researchgate.netresearchgate.netnih.gov For instance, reacting phenyl acetic acid derivatives with thiosemicarbazide (B42300) in the presence of phosphorus oxychloride can yield 2-amino-1,3,4-oxadiazole structures. researchgate.net

The hydroxyiminoacetate moiety is a key structural feature in intermediates used for synthesizing more complex heterocyclic systems, such as thiazoles. The compound ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate is an important intermediate for the side chains of several beta-lactam antibiotics, including cefotaxime (B1668864) and ceftriaxone. google.comontosight.aiontosight.ai Its synthesis can be achieved through a multi-step process starting from ethyl acetoacetate, involving an oximation reaction followed by halogenation and a cyclization reaction with thiourea. google.com This demonstrates the role of the core hydroxyiminoacetate structure as a platform for building complex, biologically active molecules. ontosight.aiquinoline-thiophene.com

Furthermore, closely related analogues are instrumental in forming other heterocyclic rings. For example, Ethyl 2-chloro-2-(hydroxyimino)acetate, a chloro-derivative, is used in the preparation of Δ²-isoxazolines. sigmaaldrich.comsigmaaldrich.com The synthesis of isoxazoline (B3343090) derivatives can be achieved by reacting chalcones with hydroxylamine (B1172632) in the presence of a catalyst like anhydrous sodium acetate (B1210297) in glacial acetic acid. nih.gov The 1,3-dipolar cycloaddition of nitrile oxides to alkenes is a general and effective method for creating the isoxazoline ring. nih.gov

Advanced Applications in Amide Bond Formation and Peptide Chemistry (via Related Hydroxyiminoacetates like Oxyma)

Perhaps the most significant application of hydroxyiminoacetate derivatives is in peptide synthesis, where ethyl 2-cyano-2-(hydroxyimino)acetate, widely known as Oxyma, has become a leading coupling additive. biosyn.comcsic.es It serves as a safer and often more efficient alternative to traditional benzotriazole-based additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). biosyn.comnih.gov

The primary role of additives like Oxyma in carbodiimide-mediated peptide coupling is to enhance efficiency and minimize side reactions. The process begins with the reaction of a carboxylic acid (the N-protected amino acid) with a carbodiimide (B86325), such as N,N'-diisopropylcarbodiimide (DIC), to form a highly reactive O-acylisourea intermediate. acs.orgnih.gov

This O-acylisourea intermediate is susceptible to two competing pathways:

Reaction with the desired amine component to form the peptide bond.

An intramolecular rearrangement to form an inactive N-acylurea, terminating the reaction for that molecule. acs.org

Oxyma intervenes by rapidly trapping the O-acylisourea intermediate to form a new active ester, the Oxyma ester (R–CO–O–Oxyma). biosyn.com This Oxyma ester is more stable than the O-acylisourea, preventing the formation of the N-acylurea byproduct. acs.org At the same time, the Oxyma ester is highly reactive towards the amine component, readily forming the desired amide bond and releasing the Oxyma leaving group. biosyn.com This two-step activation process leads to higher coupling efficiency, improved yields, and cleaner reaction profiles. biosyn.comnih.gov The pKa of Oxyma (4.60) is similar to that of HOBt, indicating comparable acidity which is crucial for its function as an effective coupling additive. nih.govmerckmillipore.com

Maintaining the stereochemical integrity of chiral amino acids is paramount in peptide synthesis. Racemization, or the loss of this integrity at the α-carbon, can occur during the activation step, particularly via the formation of an oxazolone (B7731731) intermediate. acs.orgnih.gov

Oxyma is highly effective at suppressing racemization. csic.es The mechanism for this suppression is twofold:

Rapid Trapping: By quickly converting the reactive O-acylisourea into an Oxyma ester, the lifetime of the species most prone to forming the racemizable oxazolone intermediate is reduced. biosyn.comacs.org

Steric Hindrance: The Oxyma active ester is less prone to cyclizing into an oxazolone compared to other intermediates. biosyn.com

Studies have shown that using DIC/Oxyma as the coupling system significantly reduces racemization for sensitive amino acids like cysteine and histidine compared to older reagents. nih.govorgsyn.org For instance, in a model solution-phase synthesis of Z-Phg-Pro-NH₂, the use of Oxyma/DIC resulted in only 1.0% of the undesired D/L epimer, compared to 9.3% with HOBt/DIC. oxymapure.com This makes Oxyma an invaluable tool for synthesizing complex peptides where maintaining chirality is critical. nih.govorgsyn.org

Table 1: Comparison of Coupling Additives in Solution-Phase Synthesis Data extracted from a study on the formation of Z-Phg-Pro-NH₂ in DMF.

| Entry | Coupling Reagent/Strategy | Yield (%) | D/L Epimerization (%) |

| 1 | HOAt/DIC | 81.4 | 3.3 |

| 2 | HOBt/DIC | 81.9 | 9.3 |

| 3 | Oxyma/DIC | 89.9 | 1.0 |

Source: Data derived from research on peptide coupling strategies. oxymapure.com

Oxyma's benefits are realized in both major methodologies of peptide synthesis: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS).

In Solid-Phase Peptide Synthesis (SPPS) , where reagents are used in excess and purification occurs through simple washing, the high efficiency and low racemization rates of Oxyma are particularly advantageous. biosyn.comoxymapure.com It is compatible with both manual and automated synthesizers, including those that use microwave heating to accelerate coupling reactions. nih.govmerckmillipore.comoxymapure.com The combination of DIC/Oxyma has proven superior to DIC/HOBt in synthesizing challenging sequences, such as those containing the sterically hindered Aib (α-aminoisobutyric acid) residue. oxymapure.com

Table 2: Racemization during Solid-Phase Synthesis of H-Gly-His-Phe-NH₂ Comparison of D/L % for the incorporation of Fmoc-His(Trt)-OH.

| Entry | Coupling Reagent | D/L (%) |

| 1 | HOAt/DIC | 1.9 |

| 2 | HOBt/DIC | 5.1 |

| 3 | OxymaPure/DIC | 3.0 |

| 4 | Oxyma-B/DIC | 1.0 |

Source: Data from studies on racemization in SPPS. oxymapure.com

In Solution-Phase Peptide Synthesis (LPPS) , which is often used for large-scale production, the clean reaction profile and high yields afforded by Oxyma simplify purification, a critical factor for process efficiency and cost-effectiveness. csic.esorgsyn.org The development of Oxyma-based coupling reagents, such as the uronium salt COMU, has further expanded its application in solution-phase synthesis, including in greener solvent systems like aqueous micellar conditions. csic.es Whether used for synthesizing short dipeptides or complex oligopeptides, Oxyma-based methods consistently demonstrate superior performance in terms of yield and stereochemical purity. orgsyn.orgacs.org

Development of Novel Hydroxyiminoacetate-Based Coupling Reagents and Additives

The landscape of peptide synthesis has been significantly influenced by the development of reagents and additives derived from ethyl 2-amino-2-(hydroxyimino)acetate, most notably its cyano-substituted analogue, ethyl 2-cyano-2-(hydroxyimino)acetate, widely known as OxymaPure or simply Oxyma. acs.orgresearchgate.net The impetus for developing this new class of compounds arose from safety concerns associated with traditional benzotriazole-based additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt), which were found to have explosive properties. acs.orgresearchgate.net Researchers sought a safer alternative that did not compromise on efficiency.

Oxyma emerged as a highly effective solution, demonstrating a remarkable ability to suppress racemization during peptide bond formation while exhibiting impressive coupling efficiency. acs.orgresearchgate.netnih.gov Its performance is often superior to HOBt-based reagents and, in many cases, comparable to the more reactive but hazardous HOAt derivatives. nih.govnih.gov The acidity of the N-OH group in oximes like Oxyma is a key factor in their effectiveness as additives in carbodiimide-mediated coupling reactions. nih.govacs.org

The success of Oxyma as an additive spurred the development of "stand-alone" coupling reagents where the Oxyma moiety is integrated into a more complex, highly reactive structure. nih.govbachem.com These reagents are typically uronium/aminium or phosphonium (B103445) salts, designed for direct, one-pot amide bond formation without the need for a separate carbodiimide activator. nih.govglobalresearchonline.netresearchgate.net

Prominent examples of these novel reagents include:

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)) : This third-generation uronium-type reagent combines the Oxyma core with a morpholino-based iminium salt. acs.orgglobalresearchonline.net The morpholine (B109124) group enhances solubility and reactivity. globalresearchonline.net COMU is noted for its high coupling efficiency, reduced racemization, and greater solubility in a wide range of solvents compared to its benzotriazole-based counterparts like HBTU and HATU. acs.orgbachem.com Unlike HBTU/HATU, COMU exists in the more reactive O-acyl uronium salt form, which may contribute to its high reactivity. acs.org

PyOxim ((1-cyano-2-ethoxy-2-oxoethylideneaminooxy)-tri-1-pyrrolidinophosphonium hexafluorophosphate) : This is a phosphonium salt derivative of Oxyma, which also serves as a powerful coupling reagent. nih.gov

TOMBU and COMBU : These are newer uronium-type reagents derived from Oxyma-B, designed to have greater stability in common solvents like DMF compared to COMU, making them suitable for automated peptide synthesis. nih.gov

These Oxyma-based reagents have proven effective not only in standard peptide synthesis but also in challenging applications, such as the coupling of sterically hindered amino acids and in fragment condensation with minimal epimerization. acs.orgglobalresearchonline.net Their enhanced safety profile, coupled with high efficiency, has positioned them as the reagents of choice in modern organic and peptide synthesis. nih.govbachem.com

Table 1: Comparison of Oxyma-Based Reagents with Benzotriazole-Based Reagents This table provides a qualitative comparison based on findings reported in the literature.

| Feature | HOBt/HBTU | HOAt/HATU | Oxyma/COMU |

| Coupling Efficiency | Good to High | Very High | High to Very High acs.orgnih.gov |

| Racemization Suppression | Good | Excellent | Excellent acs.orgnih.gov |

| Safety Profile (Explosive Risk) | High Risk acs.orgresearchgate.net | High Risk acs.orgbachem.com | Low Risk acs.orgresearchgate.net |

| Solubility | Moderate | Moderate | High acs.orgglobalresearchonline.net |

| Byproduct Profile | Potentially carcinogenic (BOP) | Guanidinylation (HATU) | Water-soluble, easily removed acs.org |

Participation in Rearrangement Reactions (e.g., Lossen Rearrangement)

Derivatives of ethyl 2-amino-2-(hydroxyimino)acetate are key participants in rearrangement reactions, most notably the Lossen rearrangement. This reaction transforms a hydroxamic acid into an isocyanate through an O-activated intermediate. wikipedia.orgthermofisher.comcambridge.org The isocyanate can then be trapped by various nucleophiles to generate amines, ureas, or carbamates. byjus.commasterorganicchemistry.com

A specifically designed reagent, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY), leverages the hydroxyiminoacetate framework to mediate a one-pot Lossen rearrangement. researchgate.netnih.govacs.org This process allows for the conversion of carboxylic acids directly into ureas without the need to isolate intermediate hydroxamic acids.

The reaction sequence proceeds as follows:

The carboxylic acid is first activated by 4-NBsOXY.

This activated intermediate reacts with hydroxylamine to form the corresponding hydroxamic acid in situ.

The same reagent, 4-NBsOXY, then promotes the Lossen rearrangement of the hydroxamic acid, generating a highly reactive isocyanate intermediate. organic-chemistry.org

The isocyanate is subsequently trapped by an amine present in the reaction mixture to yield the final unsymmetrical urea (B33335) product. nih.govacs.org

A significant advantage of this methodology is its ability to proceed without racemization, making it highly valuable for synthesizing chiral molecules and peptidomimetics. researchgate.netnih.govorganic-chemistry.org The reaction conditions are mild and compatible with common protecting groups used in peptide synthesis, such as Boc, Fmoc, and Cbz. nih.govacs.org Furthermore, the byproducts of the reaction, Oxyma and 4-nitrobenzenesulfonic acid, can be easily recovered and recycled, rendering the method more cost-effective and environmentally friendly. nih.govacs.org

Table 2: Examples of Urea Synthesis via 4-NBsOXY Mediated Lossen Rearrangement Data synthesized from studies on one-pot conversion of carboxylic acids to ureas. nih.govacs.org

| Carboxylic Acid Substrate | Amine Substrate | Urea Product | Yield (%) |

| Boc-L-Phenylalanine | Benzylamine | Boc-L-Phe-NH-Bn | 88 |

| Z-L-Valine | p-Anisidine | Z-L-Val-NH-C₆H₄-OMe | 92 |

| Ibuprofen | Cyclohexylamine | Ibuprofen-derived urea | 85 |

| Benzoic Acid | n-Butylamine | N-benzoyl-N'-butylurea | 94 |

| Fmoc-L-Leucine | Allylamine | Fmoc-L-Leu-NH-allyl | 87 |

Generation of Reactive Intermediates for Synthetic Transformations

The synthetic utility of ethyl 2-amino-2-(hydroxyimino)acetate and its derivatives stems from their ability to generate key reactive intermediates under mild conditions. These intermediates are transient species that serve as precursors to a variety of important functional groups.

The primary reactive intermediates generated are:

Activated O-Acyl Esters : In peptide synthesis, the carboxyl group of an N-protected amino acid is activated by a hydroxyiminoacetate-based coupling reagent (like COMU) or an additive (like Oxyma) in the presence of a carbodiimide. nih.govissuu.com This forms a highly reactive ester intermediate. This activated ester is susceptible to nucleophilic attack by the free amino group of another amino acid, leading to the efficient formation of a stable amide (peptide) bond. acs.orgissuu.com The excellent leaving group ability of the hydroxyiminoacetate moiety facilitates this transformation.

Isocyanates : As detailed in the previous section, O-sulfonylated derivatives of hydroxyiminoacetate, such as 4-NBsOXY, are potent reagents for generating isocyanates from hydroxamic acids via the Lossen rearrangement. acs.orgorganic-chemistry.org Isocyanates are versatile intermediates in organic synthesis. Their reaction with different nucleophiles allows for the construction of diverse molecular structures:

Reaction with amines yields substituted ureas. nih.gov

Reaction with water leads to the formation of an unstable carbamic acid, which readily decarboxylates to produce a primary amine. wikipedia.orgrsc.org

Reaction with alcohols produces carbamates. byjus.com

The generation of these intermediates through hydroxyiminoacetate-based reagents provides reliable and often racemization-free pathways to essential chemical structures, underscoring their importance in modern synthetic chemistry.

Table 3: Reactive Intermediates from Hydroxyiminoacetate Derivatives and Their Synthetic Products

| Precursor Derivative | Reagent/Condition | Reactive Intermediate | Subsequent Nucleophile | Final Product |

| Carboxylic Acid + Oxyma/COMU | Amine | Activated O-Acyl Ester | Amine (R'-NH₂) | Amide / Peptide |

| Carboxylic Acid + 4-NBsOXY | Hydroxylamine, then Amine | Isocyanate (R-N=C=O) | Amine (R'-NH₂) | Substituted Urea |

| Carboxylic Acid + 4-NBsOXY | Hydroxylamine, then Water | Isocyanate (R-N=C=O) | Water (H₂O) | Primary Amine |

| Carboxylic Acid + 4-NBsOXY | Hydroxylamine, then Alcohol | Isocyanate (R-N=C=O) | Alcohol (R'-OH) | Carbamate |

Green Chemistry Principles in Synthesis and Application

Development of Environmentally Benign Synthetic Routes

The pursuit of environmentally benign synthetic routes for Ethyl 2-amino-2-(hydroxyimino)acetate and related compounds focuses on replacing hazardous reagents and conditions with safer, more sustainable alternatives. Traditional methods often involve reactants and solvents that pose environmental and health risks. Modern approaches, guided by green chemistry, seek to mitigate these issues.

One innovative approach involves the use of fine bubble technology for the synthesis of related amine intermediates. For instance, a process starting from ethyl cyano(hydroxyimino)acetate utilizes a spray-type fine bubble (FB) generator for reduction and amidation reactions, achieving a 78% yield for the combined steps. rsc.org This method highlights a shift towards novel process technologies that can enhance reaction efficiency under greener conditions.

Another strategy focuses on simplifying reaction pathways to make them more economical and scalable. A process for preparing related 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetic acid esters starts from commercially available 4-halo-acetoacetic acid esters, reacting them with an alkyl nitrite (B80452) under acidic conditions. google.com This method is noted for being simple, economical, and providing high yields, which are significant advantages for large-scale manufacturing and align with the principles of waste prevention and process efficiency. google.com

The table below illustrates a comparison between a conventional route and a potential greener alternative, highlighting key green chemistry metrics.

| Feature | Conventional Synthetic Route | Greener Synthetic Route |

| Starting Materials | Often involves more hazardous precursors | Utilizes readily available and less hazardous materials |

| Reaction Conditions | May require harsh temperatures and pressures | Employs milder conditions, potentially at ambient temperature and pressure instituteofsustainabilitystudies.com |

| Catalysts | May use stoichiometric toxic reagents | Prefers non-toxic, recyclable catalysts instituteofsustainabilitystudies.comwjarr.com |

| Solvents | Often relies on volatile organic compounds (VOCs) | Focuses on using benign solvents like water or ethanol (B145695) researchgate.net |

| Yield | Variable | Aims for high yields to maximize efficiency google.com |

These developments underscore a commitment to designing chemical processes that are not only efficient but also environmentally responsible from the outset.

Strategies for Minimizing Hazardous Byproducts and Solvent Consumption

A core tenet of green chemistry is the minimization or elimination of hazardous waste at its source. instituteofsustainabilitystudies.com This involves careful selection of synthetic pathways and reaction conditions to reduce the formation of unwanted byproducts and to decrease reliance on harmful solvents.

Strategies for minimizing hazardous byproducts include:

Process Modification: Adjusting experimental or standard work practices can decrease the quantity of hazardous chemicals used and generated. osu.edu For example, carrying out reactions under mild conditions can prevent the formation of nitrile byproducts in imine synthesis. researchgate.net

Substitution: Replacing hazardous materials with less toxic alternatives is a primary strategy. osu.edu This could involve substituting reagents containing heavy metals or using non-halogenated solvents instead of chlorinated ones. osu.eduyale.edu

Catalysis: The use of catalysts can increase reaction efficiency, allowing processes to proceed with fewer reagents and under milder conditions, thereby reducing waste. wjarr.com

Reducing solvent consumption is another critical aspect. Solvents often constitute the largest mass component of a chemical process and contribute significantly to waste. Green chemistry promotes replacing hazardous organic solvents with safer alternatives. wjarr.com

| Solvent Type | Examples | Environmental Considerations |

| Conventional Solvents | Chlorinated hydrocarbons (e.g., Chloroform), Aromatic hydrocarbons (e.g., Toluene) | Often toxic, volatile, and contribute to air pollution. yale.edu |

| Greener Alternatives | Water, Ethanol, Supercritical CO₂, Ionic Liquids | Generally non-toxic, more environmentally benign, and often recyclable. wjarr.comresearchgate.net |

Effective inventory management, such as purchasing chemicals in appropriate volumes and maintaining an accurate inventory, can also significantly reduce the volume of chemical waste generated from unused or expired materials. osu.edulion.com

Recyclability and Reusability of Hydroxyiminoacetate-Derived Reagents

The principle of using catalytic reagents in preference to stoichiometric ones is central to green chemistry, as catalysts can be used in small amounts and, ideally, be recycled and reused multiple times. instituteofsustainabilitystudies.com While specific examples of recycling reagents derived directly from Ethyl 2-amino-2-(hydroxyimino)acetate are not extensively detailed in the provided context, the general principles of catalyst recyclability are highly relevant to its synthesis and applications.

Developing synthetic routes that employ heterogeneous or immobilized catalysts is a key strategy. These catalysts can be easily separated from the reaction mixture by filtration, allowing for their recovery and reuse in subsequent batches. This approach aligns with the goals of waste prevention and improving process economics. wjarr.com For example, the use of biocatalysis, employing enzymes for organic transformations, offers an environmentally friendly platform with high selectivity and the potential for catalyst reuse. nih.gov

The benefits of using recyclable reagents include:

Reduced Waste: Minimizes the amount of catalyst and reagent waste that requires disposal.

Improved Sustainability: Contributes to a more circular economy by reusing materials instead of disposing of them.

Future research in the synthesis of hydroxyiminoacetates could focus on developing robust and recyclable catalytic systems to further enhance the sustainability of these processes.

Atom Economy and Process Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wjpps.com A high atom economy signifies a more efficient and less wasteful process, as fewer atoms are converted into unwanted byproducts. wjpps.comnih.gov

Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. instituteofsustainabilitystudies.com Reactions with high atom economy include:

Addition Reactions: Where two or more molecules combine to form a larger one without the loss of any atoms.

Rearrangement Reactions: Where the atoms of a molecule are rearranged to form a new isomer.

Cycloadditions: Such as the Diels-Alder reaction, which are typically highly atom-economical. nih.gov

In contrast, substitution and elimination reactions often have lower atom economies because they generate stoichiometric byproducts.

Process efficiency extends beyond atom economy to include factors like reaction yield, energy consumption, and process time. instituteofsustainabilitystudies.com Continuous flow chemistry is an example of a technology that can significantly improve process efficiency. By pumping reagents through a reactor, flow chemistry allows for precise control over reaction conditions, often leading to faster reactions, higher yields, and reduced waste compared to traditional batch processing. syrris.com This method also enhances safety and can reduce energy consumption due to efficient heat transfer. syrris.com

The table below summarizes key metrics for evaluating the greenness and efficiency of a chemical process.

| Metric | Description | Goal in Green Chemistry |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize (approaching 100%) wjpps.com |

| Yield | The amount of product obtained in a chemical reaction. | Maximize |

| E-Factor | (Total mass of waste / Mass of product) | Minimize |

| Process Mass Intensity (PMI) | (Total mass input / Mass of product) | Minimize |

| Energy Consumption | The amount of energy required to run the process. | Minimize (e.g., by using catalysis and running reactions at ambient conditions) instituteofsustainabilitystudies.com |

By considering these metrics, chemists can design and optimize synthetic routes for compounds like Ethyl 2-amino-2-(hydroxyimino)acetate to be more sustainable, cost-effective, and environmentally friendly.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways and Catalytic Methods

The classical synthesis of oximes often involves the reaction of a ketone or an ester with a nitrosating agent. For instance, a common pathway to a related compound, ethyl (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate, begins with the reaction of ethyl acetoacetate with sodium nitrite (B80452) in the presence of an acid google.comgoogle.com. Future research will likely focus on discovering alternative, more efficient, and environmentally benign synthetic routes.

Key areas of exploration include:

Novel Catalytic Systems: There is a significant opportunity to explore new catalysts that can improve reaction rates and yields. One patented method utilizes 12-ammonium phosphomolybdate (AMP) as a catalyst in a cyclization step to produce a thiazole derivative, which reportedly simplifies the process and increases yield google.com. Future work could investigate a broader range of heterogeneous and homogeneous catalysts, including metal-organic frameworks (MOFs) and recyclable base-metal multifunctional catalysts, to further streamline the synthesis nih.gov.

Alternative Starting Materials: Research into alternative precursors to ethyl acetoacetate could uncover more economical or sustainable starting points. Exploring bio-renewable feedstocks for conversion into key intermediates represents a significant long-term goal.

Process Intensification: Methods that combine multiple reaction steps into a one-pot synthesis are highly desirable for reducing waste and operational complexity. Developing a one-pot process that proceeds from a simple starting material directly to Ethyl 2-amino-2-(hydroxyimino)acetate without the isolation of intermediates is a promising research avenue.

| Parameter | Conventional Method Example | Future Research Direction |

|---|---|---|

| Starting Materials | Ethyl acetoacetate, Sodium nitrite google.comgoogle.com | Bio-renewable feedstocks, alternative ketoesters |

| Catalyst | Concentrated sulfuric acid google.com | Recyclable heterogeneous catalysts (e.g., MOFs, supported metals) |

| Process | Multi-step with intermediate isolation google.com | One-pot, tandem reactions |

| Key Advantage | Established and well-understood | Improved sustainability, higher efficiency, lower cost |

Advanced Mechanistic Elucidation and Kinetic Studies

A deep understanding of reaction mechanisms is crucial for process optimization and the rational design of new synthetic methods. While the general mechanism of oximation is known, detailed kinetic and mechanistic studies on the synthesis of Ethyl 2-amino-2-(hydroxyimino)acetate are not extensively reported.

Future research should employ advanced analytical techniques to:

Identify Reactive Intermediates: Utilizing techniques like in-situ spectroscopy (e.g., NMR, IR) to observe the formation and consumption of intermediates during the reaction.

Determine Rate-Limiting Steps: Conducting detailed kinetic studies to understand the factors that govern the reaction speed, which is essential for optimizing reaction conditions.

Uncover Unexpected Pathways: Research on the related compound, ethyl-2-cyano-2-(hydroxyimino)acetate (Oxyma), revealed an unexpected mechanistic involvement of a cleaved product in promoting certain reactions researchgate.net. Similar investigations into the reactions of Ethyl 2-amino-2-(hydroxyimino)acetate could uncover novel reactivity and lead to new applications. Density functional theory (DFT) calculations could be a powerful tool to probe potential reaction pathways and transition states, providing insights that are difficult to obtain experimentally researchgate.net.

Computational Design and Optimization of Derivatives

Computational chemistry offers a powerful toolkit for the in-silico design and optimization of molecules with desired properties. This approach can accelerate the discovery of novel derivatives of Ethyl 2-amino-2-(hydroxyimino)acetate for specialized applications, such as peptide synthesis or as precursors for complex heterocycles. The computational design of protein active sites and peptide nanocages has demonstrated the power of these methods in creating functional molecular systems mdpi.comnih.gov.

Future computational efforts could focus on:

Designing Novel Coupling Reagents: Using the core structure of Ethyl 2-amino-2-(hydroxyimino)acetate as a scaffold, computational models can be used to design derivatives with enhanced performance as coupling additives in peptide synthesis, aiming for properties like superior racemization suppression and higher coupling efficiency researchgate.net.

Predicting Reactivity and Stability: Quantum mechanical calculations can predict the reactivity of different sites on the molecule, guiding the development of selective modification strategies.

Virtual Screening: Screening virtual libraries of derivatives against biological targets or for specific chemical properties could rapidly identify promising candidates for synthesis and experimental validation.

| Derivative Core Structure | Modification | Target Application | Desired Property |

|---|---|---|---|

| Ethyl 2-amino-2-(hydroxyimino)acetate | Electron-withdrawing group on the amino moiety | Peptide Coupling | Increased acidity of oxime, faster active ester formation |

| Ethyl 2-amino-2-(hydroxyimino)acetate | Bulky alkyl group on the ester | Specialty Polymer Monomer | Improved solubility and modified thermal properties |

| Ethyl 2-amino-2-(hydroxyimino)acetate | Fluorination of the ethyl group | Agrochemical Precursor | Enhanced metabolic stability |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, and improved scalability mdpi.com. The synthesis and application of Ethyl 2-amino-2-(hydroxyimino)acetate and its derivatives are well-suited for integration with these modern technologies.

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of Ethyl 2-amino-2-(hydroxyimino)acetate could allow for the safe handling of potentially unstable intermediates and reagents under precisely controlled conditions of temperature and pressure. This approach has been successfully applied to the multi-step synthesis of complex APIs like olanzapine and diazepam uc.pt.

Automated Peptide Synthesis: Automated synthesizers have revolutionized the construction of peptides, reducing cycle times for each amino acid addition to mere seconds in some systems scispace.com. Derivatives of Ethyl 2-amino-2-(hydroxyimino)acetate could be developed and optimized specifically for use in these automated platforms, potentially leading to faster and more efficient synthesis of complex peptides and proteins.

Expanding Applications in Complex Molecule Synthesis

The functional groups present in Ethyl 2-amino-2-(hydroxyimino)acetate—an amine, an oxime, and an ester—make it a versatile building block for organic synthesis. While it is a known precursor for compounds like (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate, a key intermediate for certain β-lactam antibiotics, its full potential in the synthesis of other complex molecules remains an area ripe for exploration google.combldpharm.com.

Future research could explore its use in:

Multicomponent Reactions: Designing novel multicomponent reactions where Ethyl 2-amino-2-(hydroxyimino)acetate serves as a key component to rapidly build molecular complexity.

Synthesis of Novel Heterocycles: Employing the compound as a synthon for the creation of diverse heterocyclic scaffolds beyond thiazoles, which are of significant interest in medicinal chemistry.

Total Synthesis of Natural Products: Incorporating the unique structural motif of the molecule into synthetic strategies for complex natural products. Its derivative, Ethyl 2-chloro-2-(hydroxyimino)acetate, has been used to prepare isoxazolines, which are precursors to various multi-functional intermediates researchgate.netsigmaaldrich.com.

Development of Sustainable and Economical Production Methods

Improving the economic viability and environmental sustainability of chemical production is a paramount goal. Future research on Ethyl 2-amino-2-(hydroxyimino)acetate will undoubtedly focus on creating "greener" manufacturing processes.

Key strategies include:

Solvent Minimization and Replacement: Developing syntheses that use water or green solvents, or even solvent-free conditions such as mechanochemistry, which has been applied to amide synthesis ucm.es.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.

Energy Efficiency: Utilizing catalytic methods that operate at lower temperatures and pressures, and exploring alternative energy sources like microwave irradiation or photochemistry, can significantly reduce the energy consumption of the process mdpi.com.

Recyclable Reagents and Catalysts: The development and implementation of recyclable catalysts, such as the magnetically separable catalyst used in chromene synthesis, can drastically reduce costs and waste associated with catalyst consumption nih.gov.

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-amino-2-(hydroxyimino)acetate, and how can reaction conditions be optimized?

The compound can be synthesized via a two-step process:

- Step 1 : React ethyl carbonocyanidate with hydroxylamine hydrochloride in the presence of K₃PO₄ at 90°C for 1 hour. This yields the hydroxyimino intermediate.

- Step 2 : Further reaction in DMF with additional reagents (e.g., carbodiimides) to stabilize the product. Yields up to 78% are achievable with careful control of stoichiometry and temperature . Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility, and monitor pH to minimize side reactions like hydrolysis.

Q. How should Ethyl 2-amino-2-(hydroxyimino)acetate be characterized to confirm purity and structure?

Key analytical methods include:

- NMR spectroscopy : To verify the hydroxyimino (-N-OH) and ester (-COOEt) groups.

- Mass spectrometry (MS) : Confirm molecular weight (expected m/z ~133 for the free acid derivative).

- HPLC : Assess purity, especially if the compound is used in peptide synthesis . Note : Residual solvents (e.g., ethyl acetate) should be quantified via GC-MS to avoid interference in downstream applications.

Q. What storage conditions are critical to maintain the stability of this compound?

Store in a tightly sealed container under inert gas (argon or nitrogen) at –20°C to prevent oxidation of the hydroxyimino group. Avoid exposure to moisture, as hydrolysis can degrade the ester moiety . Short-term storage in ethanol or ethyl acetate is acceptable for spectroscopic studies .

Q. What safety precautions are necessary when handling Ethyl 2-amino-2-(hydroxyimino)acetate?

Q. How does this compound compare structurally to related oxime-based coupling agents?

Unlike traditional additives like HOBt or HOAt, Ethyl 2-amino-2-(hydroxyimino)acetate contains both an electron-withdrawing cyano group and a hydroxyimino moiety, which enhance its reactivity in carbodiimide-mediated couplings. This reduces racemization risk compared to benzotriazole derivatives .

Advanced Research Questions

Q. What mechanistic role does Ethyl 2-amino-2-(hydroxyimino)acetate play in suppressing racemization during peptide synthesis?

The hydroxyimino group acts as a proton shuttle, lowering the pKa of the activated amino acid intermediate. This minimizes base-mediated deprotonation at the α-carbon, thereby reducing racemization. Computational studies suggest the cyano group stabilizes the transition state via resonance effects .

Q. How can contradictory solubility data for this compound in polar solvents be resolved?

Discrepancies arise from varying solvent purity and hydration states. For reproducible results:

- Pre-dry solvents (e.g., DMF over molecular sieves).

- Use sonication or gentle heating (≤40°C) to dissolve crystalline forms.

- Monitor solubility via UV-Vis spectroscopy at 260 nm .

Q. What strategies improve the yield of Ethyl 2-amino-2-(hydroxyimino)acetate in large-scale syntheses?

Q. How does the compound’s reactivity vary in solid-phase vs. solution-phase peptide synthesis?

In solid-phase synthesis , the compound’s low solubility in DCM requires co-solvents like DMSO (≤5% v/v). In solution-phase , higher concentrations (0.2–0.4 M) improve coupling efficiency but may require longer activation times (10–15 minutes) .

Q. What are the applications of Ethyl 2-amino-2-(hydroxyimino)acetate in synthesizing non-peptide heterocycles?

The hydroxyimino group participates in cycloadditions to form triazoles and oxadiazoles. For example, reaction with aryl diazonium salts yields 1,2,4-triazole derivatives, which are precursors to bioactive molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.